3-Isopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring and a trimethoxybenzylidene moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential development of new therapeutic agents based on its structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.
2,4,5-Trimethoxybenzaldehyde: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar structures that may exhibit comparable biological activities.
Uniqueness
The uniqueness of 3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
CAS No. |
303107-97-3 |
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Molecular Formula |
C17H22N4O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-propan-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O4/c1-10(2)12-7-13(20-19-12)17(22)21-18-9-11-6-15(24-4)16(25-5)8-14(11)23-3/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
HRNWYLVKVYXYNG-GIJQJNRQSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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